High-Yield Anomeric Activation: PMP Glycoside vs. Alternative Anomeric Groups
The PMP anomeric group of this compound can be directly converted to glycosyl chlorides, bromides, or thiophenyl glycosides in a single step with yields of 81–98% for halides and 80–100% for thioglycosides, using acyl halides and Lewis acids [1]. In contrast, allyl glycosides require a two-step sequence of isomerization and hydrolysis, often yielding <70% overall, while benzyl glycosides are inert to such direct activation. This establishes PMP glycosides as superior precursors for glycosyl donor preparation in convergent oligosaccharide synthesis.
| Evidence Dimension | One-step conversion yield to glycosyl chlorides/bromides |
|---|---|
| Target Compound Data | 81–98% (glycosyl chlorides and bromides); 80–100% (thiophenyl glycosides) [1] |
| Comparator Or Baseline | Allyl glycosides: ~56–70% overall yield after isomerization and hydrolysis [2]; Benzyl glycosides: not activatable under these conditions |
| Quantified Difference | Up to 42% absolute yield advantage over allyl glycoside route; complete functional divergence from benzyl glycosides |
| Conditions | Treatment with acetyl chloride or acetyl bromide in the presence of Lewis acids (e.g., ZnCl₂, FeCl₃); r.t. to 40 °C [1] |
Why This Matters
For procurement, this compound guarantees a high-efficiency entry point to glycosyl donors, reducing step count and material loss relative to allyl- or benzyl-protected alternatives.
- [1] Zhang Z, Magnusson G. Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides. Carbohydrate Research, 1996, 295, 41–55. PMID: 9002184. View Source
- [2] Nashed MA, Chowdhary MS, Anderson L. An improved preparation of allyl 2,6-di-O-benzyl-α-D-galactopyranoside. Carbohydrate Research, 1982, 102(1), 83–90. View Source
